molecular formula C11H21NO4 B592183 tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1174020-52-0

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No. B592183
M. Wt: 231.292
InChI Key: WBAQNCJUTMXJTK-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” is a derivative of oxazepane, which is a seven-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s likely that this compound has applications in organic synthesis and medicinal chemistry, similar to other oxazepane derivatives .


Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS .


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates . The tert-butyl group in these derivatives often serves as a protecting group that can be removed under specific conditions to reveal the carboxylic acid functionality for further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” would depend on its specific chemical structure. A similar compound, “Tert-butyl 2- (hydroxymethyl)morpholine-4-carboxylate”, has a molecular weight of 217.26 g/mol .

Scientific Research Applications

Environmental Degradation and Bioremediation

  • Studies on methyl tert-butyl ether (MTBE), a related compound, have shown its extensive use as a gasoline oxygenate and the subsequent environmental concerns due to its release. Research in cold plasma reactors demonstrated potential for decomposing MTBE into less harmful substances, suggesting a method for mitigating environmental contamination L. Hsieh et al., 2011.
  • Biodegradation pathways for ethyl tert-butyl ether (ETBE), another related ether, involve microorganisms that can aerobically degrade ETBE, highlighting the microbial potential for remediating ether-contaminated environments S. Thornton et al., 2020.

Synthetic Chemistry and Catalysis

  • Research on synthetic phenolic antioxidants includes 2,6-di-tert-butyl-4-methylphenol (BHT) and its analogs, demonstrating their widespread use in industrial applications to retard oxidative reactions. Studies have revealed their detection in various environmental matrices and potential human exposure pathways, suggesting the importance of understanding their environmental and health impacts Runzeng Liu & S. Mabury, 2020.

Material Science and Engineering

  • In the field of material science, the application of ether mixtures containing MTBE has been studied for their thermophysical properties, offering insights into their potential use in developing new materials with specific properties K. Marsh et al., 1999.

Environmental Science

  • The microbial degradation of MTBE and tert-butyl alcohol (TBA) in subsurface environments has been reviewed, highlighting the complex pathways and the influence of environmental conditions on the degradation processes T. Schmidt et al., 2004.

Chemistry and Biochemistry

  • The catalytic non-enzymatic kinetic resolution of racemic compounds, including ethers and alcohols, showcases the development of chiral catalysts for asymmetric synthesis, underscoring the chemical versatility of compounds like tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in synthetic applications H. Pellissier, 2011.

Safety And Hazards

The safety and hazards associated with “tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” would depend on its specific chemical structure and how it’s handled. A similar compound, “Tert-butyl 2- (hydroxymethyl)morpholine-4-carboxylate”, is classified as a flammable liquid and skin irritant .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQNCJUTMXJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712335
Record name tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

CAS RN

1174020-52-0
Record name tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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